N-(3-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine sulfanyl acetamide class, characterized by a pyrazolo-pyrazine core linked to a sulfanylacetamide moiety. The structure features a 3-chloro-4-methylphenyl group on the acetamide nitrogen and a 4-ethylphenyl substituent on the pyrazolo-pyrazine ring. Such substitutions are critical for modulating biological activity and physicochemical properties, as seen in related analogs .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-3-16-5-7-17(8-6-16)20-13-21-23(25-10-11-28(21)27-20)30-14-22(29)26-18-9-4-15(2)19(24)12-18/h4-13H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPHPEMMHFLECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound with potential biological activity, particularly in medicinal chemistry. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: . The presence of the chloro and methyl groups on the phenyl ring, along with the pyrazolo[1,5-a]pyrazine moiety, indicates potential interactions with biological macromolecules.
Anticancer Potential
Research has highlighted the anticancer properties of compounds containing pyrazolo[1,5-a]pyrimidine and related scaffolds. These compounds have demonstrated selective inhibition of cancer cell proliferation and modulation of signaling pathways involved in tumor growth. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity through the inhibition of specific kinases and enzymes involved in cancer progression .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and other diseases. For example, benzamide derivatives have shown promise as RET kinase inhibitors . The sulfanyl group may enhance binding affinity to target enzymes, potentially increasing the compound's effectiveness.
Case Studies
- In Vitro Studies : Compounds similar to this compound have been evaluated in vitro for their ability to inhibit cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as anticancer agents .
- Animal Models : Preliminary studies using animal models demonstrated that related compounds could reduce tumor size and improve survival rates when administered at therapeutic doses .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the pyrazolo[1,5-a]pyrazine core is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of this compound can effectively induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The incorporation of the sulfanyl group in the structure has been linked to enhanced anti-inflammatory activity. Compounds featuring sulfanyl groups are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The specific mechanism involves the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(3-chloro-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is crucial for optimizing its biological activity. Research has demonstrated that variations in substituents on the phenyl rings significantly influence the compound's potency and selectivity towards target enzymes .
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 3-Chloro | Increases potency | |
| 4-Ethyl | Enhances selectivity | |
| Sulfanyl group | Boosts anti-inflammatory effects |
Material Science Applications
Nanocomposite Development
this compound has been explored as a potential additive in nanocomposites. Its unique chemical properties allow it to enhance the mechanical strength and thermal stability of polymer matrices when incorporated into nanocomposite materials .
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory mechanisms of this compound using animal models of inflammation. The results showed a significant reduction in swelling and pain compared to control groups, supporting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from analogs like N-(3-chloro-4-methylphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide (), which contains a pyrimidine ring instead of pyrazine.
Triazole vs. Pyrazine Derivatives
N-(4-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the pyrazolo-pyrazine core with a triazole ring. Triazole derivatives are associated with enhanced metabolic stability but may reduce aromatic π-π stacking interactions compared to pyrazine-containing compounds .
Substituent Effects
Aryl Group Variations
4-Ethylphenyl (Target) vs. 4-Chlorophenyl ():
The 4-ethylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the electron-withdrawing 4-chlorophenyl group in 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (). Chlorinated analogs often exhibit stronger electrophilic character, influencing reactivity and toxicity profiles .3-Chloro-4-methylphenyl (Target) vs. 4-Chloro-2-methylphenyl ():
The position of chloro and methyl groups on the phenyl ring affects steric hindrance and electronic distribution. The meta-chloro substitution in the target compound may optimize binding to hydrophobic pockets in target proteins compared to para-chloro analogs .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
